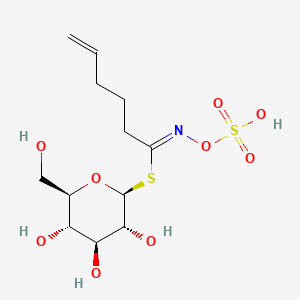
1,3,4,5-Tetracaffeoylquinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5-tetracaffeoylquinic acid is a cinnamate ester obtained by the formal condensation of hydroxy groups at positions 1, 3, 4 and 5 of (-)-quinic acid with the carboxy group of four molecules of trans-caffeic acid respectively. It has a role as a plant metabolite. It derives from a trans-caffeic acid and a (-)-quinic acid.
Wissenschaftliche Forschungsanwendungen
Biotransformation and Antioxidant Activity
1,3,4,5-Tetracaffeoylquinic acid undergoes biotransformation by human intestinal flora, leading to products with potential health benefits. For instance, a study by Yang et al. (2013) explored the biotransformation of 4,5-O-dicaffeoylquinic acid methyl ester by human intestinal flora, revealing products with notable inhibitory activity on nitric oxide production and strong DPPH free radical-scavenging activity (Yang et al., 2013).
HIV Reverse Transcriptase Inhibition
A significant application of 1,3,4,5-Tetracaffeoylquinic acid is in the inhibition of HIV reverse transcriptase. Nishizawa et al. (1989) isolated new tetragalloylquinic acids, including 1,3,4,5-tetra-O-galloylquinic acid, demonstrating their effectiveness as HIV reverse transcriptase inhibitors, thus highlighting their potential in anti-AIDS treatments (Nishizawa et al., 1989).
Pharmacological Effects
Chlorogenic Acid (CGA), which includes caffeoylquinic acid isomers like 1,3,4,5-Tetracaffeoylquinic acid, exhibits a range of therapeutic roles such as antioxidant, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. Naveed et al. (2018) provide a comprehensive review of CGA's biological and pharmacological effects, including its role in modulating lipid metabolism and glucose, which can be beneficial in treating diseases like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Antioxidant and Radical Scavenging Properties
1,3,4,5-Tetracaffeoylquinic acid and its isomers have been studied for their radical scavenging properties. Makola et al. (2016) investigated the antioxidant properties of the geometrical isomers of 3,5-diCQA, a compound related to 1,3,4,5-Tetracaffeoylquinic acid, revealing that these isomers are potent radical scavengers, with the trans–trans isomer exhibiting the lowest O−H bond dissociation enthalpy value (Makola et al., 2016).
Eigenschaften
CAS-Nummer |
158364-86-4 |
|---|---|
Molekularformel |
C43H36O18 |
Molekulargewicht |
840.7 g/mol |
IUPAC-Name |
(3R,5R)-1,3,4,5-tetrakis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C43H36O18/c44-27-9-1-23(17-31(27)48)5-13-37(52)58-35-21-43(42(56)57,61-40(55)16-8-26-4-12-30(47)34(51)20-26)22-36(59-38(53)14-6-24-2-10-28(45)32(49)18-24)41(35)60-39(54)15-7-25-3-11-29(46)33(50)19-25/h1-20,35-36,41,44-51H,21-22H2,(H,56,57)/b13-5+,14-6+,15-7+,16-8+/t35-,36-,41?,43?/m1/s1 |
InChI-Schlüssel |
VTHDRBWIVRFQKI-ACGCXUJOSA-N |
Isomerische SMILES |
C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)(OC(=O)/C=C/C5=CC(=C(C=C5)O)O)C(=O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O |
Kanonische SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



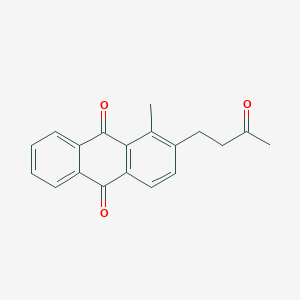
![2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1235299.png)
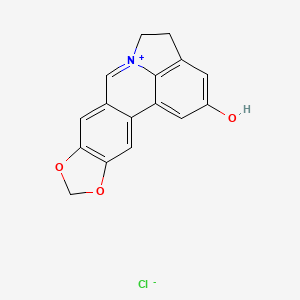



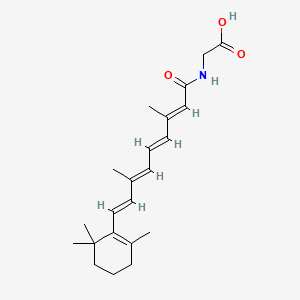

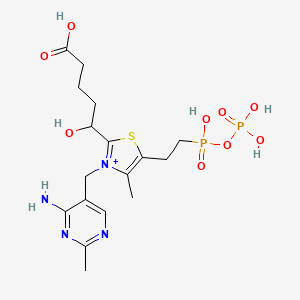
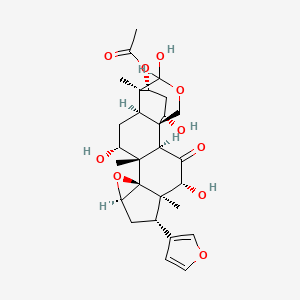
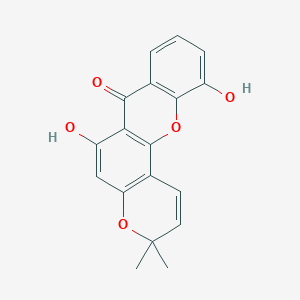
![methyl (14Z)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235317.png)
